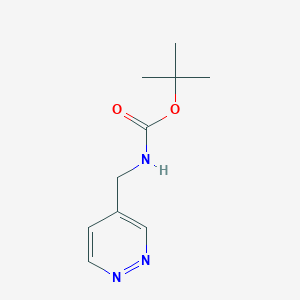
tert-Butyl (pyridazin-4-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (pyridazin-4-ylmethyl)carbamate: is an organic compound with the molecular formula C₁₀H₁₅N₃O₂ It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (pyridazin-4-ylmethyl)carbamate typically involves the reaction of pyridazin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product after purification.
-
Step 1: Formation of Pyridazin-4-ylmethanol
- Pyridazine is reacted with formaldehyde and a reducing agent to form pyridazin-4-ylmethanol.
- Reaction conditions: Mild temperature, presence of a reducing agent.
-
Step 2: Carbamate Formation
- Pyridazin-4-ylmethanol is treated with tert-butyl chloroformate and triethylamine.
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- tert-Butyl (pyridazin-4-ylmethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products: Oxidized derivatives of the pyridazine ring.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Major products: Reduced forms of the pyridazine ring.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (pyridazin-4-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for various diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (pyridazin-4-ylmethyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
-
Enzymes
- Inhibition or activation of enzymes involved in metabolic pathways.
- Example: Inhibition of kinases involved in cell signaling.
-
Receptors
- Binding to receptors on cell surfaces, affecting signal transduction.
- Example: Modulation of G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
-
tert-Butyl carbamate
- Similar structure but lacks the pyridazine ring.
- Used as a protecting group in organic synthesis.
-
Pyridazin-4-ylmethylamine
- Contains the pyridazine ring but lacks the carbamate group.
- Used in the synthesis of pharmaceuticals.
Uniqueness
tert-Butyl (pyridazin-4-ylmethyl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(pyridazin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)11-6-8-4-5-12-13-7-8/h4-5,7H,6H2,1-3H3,(H,11,14) |
InChI Key |
HBIWCNKMFNQMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















